

Spectroscopic Data Interpretation of 4-(Chloromethyl)benzonitrile: A Technical Guide

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Compound of Interest

Compound Name: 4-(Chloromethyl)benzonitrile

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This technical guide provides an in-depth analysis of the spectroscopic data for **4-(chloromethyl)benzonitrile**, a key intermediate in pharmaceutical and organic synthesis. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its identification, purity assessment, and understanding its chemical behavior.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ^1H NMR, ^{13}C NMR, IR, and mass spectra of **4-(chloromethyl)benzonitrile**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.70	Doublet	2H	Aromatic protons (ortho to -CN)
~7.50	Doublet	2H	Aromatic protons (ortho to -CH ₂ Cl)
4.74	Singlet	2H	-CH ₂ Cl

Note: Chemical shifts for aromatic protons are approximate and may vary slightly depending on the solvent and concentration. The coupling constant (J) for the aromatic doublets is typically in the range of 8-9 Hz.

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~143	Quaternary aromatic carbon (-C-CH ₂ Cl)
~133	Aromatic C-H (ortho to -CN)
~130	Aromatic C-H (ortho to -CH ₂ Cl)
~118	Quaternary aromatic carbon (-C-CN)
~117	Nitrile carbon (-CN)
~45	Methylene carbon (-CH ₂ Cl)

Note: The assignments are based on established chemical shift ranges for substituted benzene derivatives.

Table 3: IR Spectroscopic Data

Wavenumber (cm^{-1})	Intensity	Assignment
~3050	Medium	Aromatic C-H stretch
~2230	Strong	C≡N (nitrile) stretch
~1610, ~1500	Medium	Aromatic C=C ring stretch
~1420	Medium	CH ₂ bend (scissoring)
~1280	Medium	C-H in-plane bend
~830	Strong	para-disubstituted benzene C-H out-of-plane bend
~750	Strong	C-Cl stretch

Table 4: Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
151/153	~30 / ~10	[M] ⁺ , Molecular ion (presence of ³⁵ Cl and ³⁷ Cl isotopes)
116	100	[M-Cl] ⁺ , Loss of chlorine radical
89	~20	[M-Cl-HCN] ⁺ , Subsequent loss of hydrogen cyanide

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for organic compounds like **4-(chloromethyl)benzonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **4-(chloromethyl)benzonitrile** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.
- ¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-5 seconds.
- ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Infrared (IR) Spectroscopy

- Sample Preparation: For a solid sample like **4-(chloromethyl)benzonitrile**, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.
- Data Acquisition: The spectrum is typically recorded over the mid-infrared range (4000-400 cm^{-1}). A background spectrum of the empty sample holder (or pure KBr pellet) is first collected and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

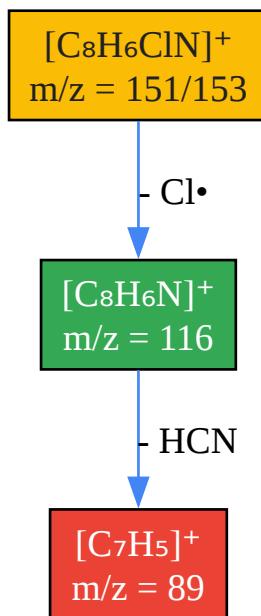
- Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, more commonly, through a gas chromatograph (GC-MS) for separation from any impurities.
- Ionization: Electron Ionization (EI) is a common method for small organic molecules. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[1]
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: An electron multiplier or similar detector records the abundance of each ion.

Visualizations

Molecular Structure

Caption: Molecular structure of **4-(Chloromethyl)benzonitrile**.

Mass Spectrometry Fragmentation Pathway



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Caption: Proposed fragmentation pathway in EI-MS.

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References

- 1. Mass Spectrometry [www2.chemistry.msu.edu]
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